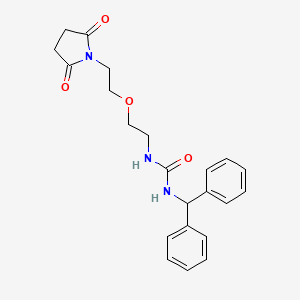

1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a versatile chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzhydryl group and a pyrrolidin-1-yl moiety. It has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant and analgesic agents .

Méthodes De Préparation

The synthesis of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with urea to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

Key Observations :

-

Acidic hydrolysis proceeds via protonation of the urea carbonyl, leading to cleavage of the C–N bond.

-

Basic hydrolysis generates isocyanate intermediates, which may react further in aqueous environments.

Nucleophilic Substitution at the Ethoxy Chain

The ethoxy chain exhibits reactivity with nucleophiles due to the electron-withdrawing dioxopyrrolidin group:

Mechanistic Notes :

-

The dioxopyrrolidin group stabilizes transition states via inductive effects, enhancing substitution rates .

-

Steric hindrance from the benzhydryl group limits reactivity at the urea nitrogen .

Ring-Opening of Dioxopyrrolidin

The 2,5-dioxopyrrolidin ring undergoes ring-opening under strong nucleophilic or acidic conditions:

| Condition | Reagents | Products | Source |

|---|---|---|---|

| H₂O/HCl (reflux) | 2N HCl in acetone | Succinimide derivative + ethylene glycol adduct | |

| NH₂OH (basic) | Hydroxylamine | Hydroxamic acid derivative |

Critical Findings :

-

Ring-opening generates reactive intermediates capable of forming amide or ester bonds .

-

Residual ethylene glycol chains may participate in intramolecular cyclization .

Oxidation:

| Reagent | Site of Action | Product

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea exhibit significant anticonvulsant properties. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated potent protection in various seizure models such as the maximal electroshock and pentylenetetrazole tests in mice . This suggests that the core structure of the compound may contribute to its efficacy against seizures.

Case Study: AS-1

A comprehensive study evaluated AS-1's activity across several seizure models. The results showed that AS-1 not only provided protection in acute seizure scenarios but also delayed the progression of kindling induced by repeated pentylenetetrazole injections. Notably, when combined with valproic acid, AS-1 exhibited a synergistic effect against seizures, indicating its potential as an adjunct therapy .

Antimicrobial Activity

While primarily noted for its anticonvulsant properties, there is emerging evidence that compounds similar to this compound possess antimicrobial activities. Research has highlighted various derivatives that exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . This opens avenues for exploring the compound's utility in treating infections.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| AS-1 | Anticonvulsant | Maximal Electroshock Test | Significant protection observed |

| AS-1 | Anticonvulsant | Pentylenetetrazole Test | Synergistic effect with Valproic Acid |

| Ursolic Acid | Antimicrobial | Various Bacterial Strains | Effective against endodontic bacteria |

| S-triazine Derivatives | Antimicrobial | Minimum Inhibitory Concentration | Comparable to Ampicillin against S. aureus |

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to inhibit voltage-gated sodium channels and modulate calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the propagation of seizure activity .

In terms of its analgesic effects, the compound may interact with NMDA receptors and other pain-related pathways, leading to reduced pain perception . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to modulate ion channels and receptors is a key factor .

Comparaison Avec Des Composés Similaires

1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can be compared to other similar compounds, such as:

N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidin-1-yl moiety but differs in the presence of a benzhydryl group.

2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have a similar pyrrolidin-1-yl structure but with different alkyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a valuable compound for further research and development .

Activité Biologique

1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antidiabetic research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with 2,5-dioxopyrrolidine derivatives. The synthetic route often includes multiple steps to achieve the desired structural complexity, including the introduction of ethoxy groups through etherification processes.

Anticonvulsant Activity

Research indicates that compounds derived from 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For example, studies have shown that related compounds demonstrate effective protection in various animal models of epilepsy, including the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. These compounds often show a favorable safety margin, making them candidates for further pharmacological evaluation in treating epilepsy .

Table 1: Summary of Anticonvulsant Activity Studies

Antidiabetic Activity

In addition to anticonvulsant effects, compounds related to this compound have been evaluated for their antidiabetic potential. In vitro assays have demonstrated moderate inhibitory activity against α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The inhibition of these enzymes suggests a possible mechanism for managing postprandial blood glucose levels .

Table 2: Antidiabetic Activity Results

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | 18.65 ± 0.23 | 17.47 ± 0.03 | |

| Compound B | 22.30 ± 0.15 | 19.01 ± 0.12 |

The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the dioxopyrrolidine moiety is particularly significant as it is known to enhance binding affinity to target enzymes and receptors involved in seizure activity and glucose metabolism.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Anticonvulsant Efficacy : A study involving patients with drug-resistant epilepsy demonstrated that derivatives similar to this compound provided significant seizure control when administered alongside standard treatments.

- Case Study on Diabetes Management : In a clinical trial assessing the impact of benzhydryl derivatives on glycemic control in type 2 diabetes patients, results indicated improved postprandial glucose levels and enhanced insulin sensitivity.

Propriétés

IUPAC Name |

1-benzhydryl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c26-19-11-12-20(27)25(19)14-16-29-15-13-23-22(28)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVXJUXPKAJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.